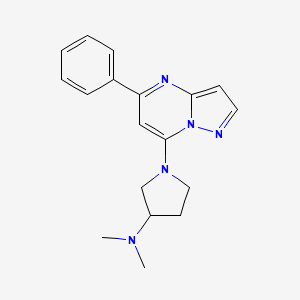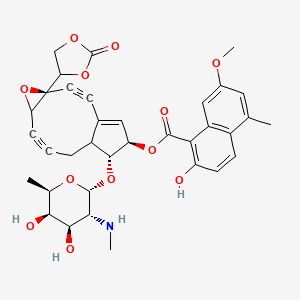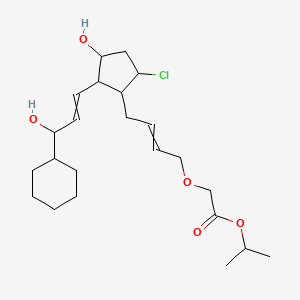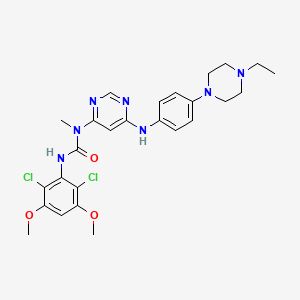
Infigratinib
説明
Infigratinib is an antineoplastic (cancer) agent . It is a small molecule that is orally administered to inhibit human fibroblast growth factor receptors (FGFRs), which are a family of receptor tyrosine kinases that may be upregulated in different tumor cell types . It is used to treat cholangiocarcinoma (bile duct cancer) .
Synthesis Analysis
Infigratinib was assembled by the SNAr reaction of aniline with chloropyrimidine to furnish aryl methyl amine. Aniline derivative was converted to the corresponding isocyanate in situ and coupled to form the urea linkage and complete the synthesis of infigratinib .Molecular Structure Analysis
The molecular formula of Infigratinib is C26H31Cl2N7O3 . It is a pan-fibroblast growth factor receptor (FGFR)-specific tyrosine kinase inhibitor .Chemical Reactions Analysis
Infigratinib is metabolized by CYP3A4 and flavin-containing monooxygenase 3 (FMO3). The metabolic pathways include N-dealkylation, N-demethylation, O-demethylation, hydroxylation, and dechlorination .Physical And Chemical Properties Analysis
The molecular weight of Infigratinib is 560.48 g/mol . It is about 96.8% bound to plasma proteins, primarily to lipoprotein .科学的研究の応用
Treatment of Cholangiocarcinoma : Infigratinib has been approved in the USA for treating previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with a FGFR2 fusion or other rearrangement. This approval was based on its efficacy in inhibiting FGFR-specific tyrosine kinase, which plays a crucial role in the progression of cholangiocarcinoma (Connie Kang, 2021).
Efficacy in Urothelial Carcinoma : Infigratinib has demonstrated significant activity in patients with advanced or metastatic urothelial carcinoma bearing FGFR3 alterations. The drug's varying activity has been examined in different settings such as upper tract urothelial carcinoma (UTUC) and urothelial carcinoma of the bladder (UCB) (S. Pal et al., 2020).
Metabolism and Toxicity Studies : Research on infigratinib's metabolism and potential toxicity has been conducted using various methods like LC-ITMS. Studies have explored in vitro, in vivo, and reactive metabolites of Infigratinib, providing insights into its bioactivation pathways and in silico toxicity assessments (Nasser S Al-Shakliah et al., 2020).
Interaction with Cytochrome P450 Enzymes : Infigratinib has been identified as a reversible inhibitor and mechanism-based inactivator of cytochrome P450 enzymes, particularly CYP3A4. This interaction is essential for understanding potential drug-drug interactions and the metabolism of infigratinib in the liver (Lloyd Wei Tat Tang et al., 2021).
Application in Hepatocellular Carcinoma : Infigratinib, combined with ribociclib, has been investigated for its potential in treating FGFR-driven hepatocellular carcinoma (HCC). This combination aims to prolong cell differentiation and delay resistance in HCC treatment (A. Prawira et al., 2020).
Pharmacokinetics and CNS Penetration in Glioblastoma : A study on infigratinib's pharmacokinetics and central nervous system (CNS) penetration in glioblastoma patients is ongoing. This research aims to understand better the drug's distribution and efficacy in treating brain tumors (T. Margaryan et al., 2021).
Hyperphosphatemia as a Biomarker for Efficacy : Infigratinib's association with hyperphosphatemia has been studied as a potential biomarker for treatment response in metastatic urothelial carcinoma with FGFR3 alterations. This relationship provides insights into the drug's mechanism of action and potential for personalized therapy (Y. Lyou et al., 2020).
Safety And Hazards
Infigratinib may cause serious side effects including detachment of retina (inner layer of the eye), increased phosphate level in the blood, and harm to an unborn baby . The most common side effects include increased phosphate level in the blood, increased creatinine levels in the blood, nail changes, mouth sores, dry eye, fatigue, alopecia, and palmar-plantar erythrodysesthesia (rash, redness, pain, swelling or blisters on the palms of the hands or soles of the feet) .
特性
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADPYRIHXKWUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236238 | |
| Record name | BGJ-398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK. | |
| Record name | Infigratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Infigratinib | |
CAS RN |
872511-34-7 | |
| Record name | Infigratinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872511347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Infigratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BGJ-398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INFIGRATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4055ME1VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


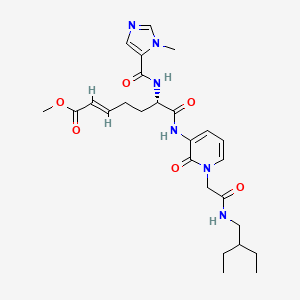
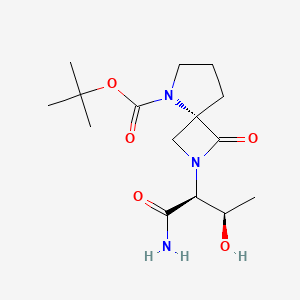
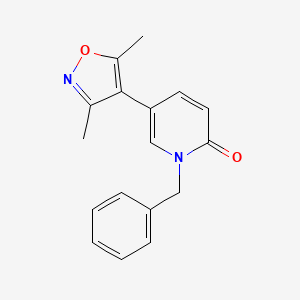
![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
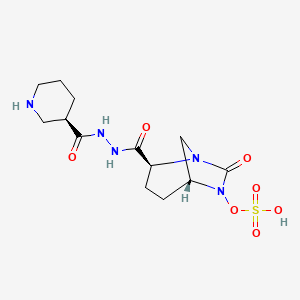

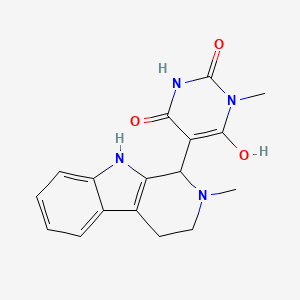
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)
